5-Aminopyridin-3-ol

Description

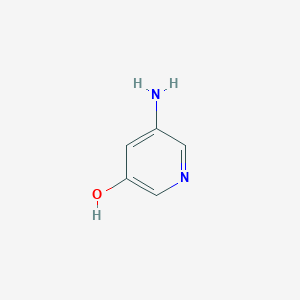

5-Aminopyridin-3-ol (CAS: 3543-01-9), also known as 3-amino-5-hydroxypyridine, is a pyridine derivative with the molecular formula C₅H₆N₂O (molecular weight: 110.11 g/mol). It features an amino group (-NH₂) at position 5 and a hydroxyl group (-OH) at position 3 on the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and heterocyclic compounds . Commercial suppliers, such as Shanghai Aladdin Biochemical Technology Co., Ltd., offer it with a purity of ≥95% for research applications .

Properties

IUPAC Name |

5-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-5(8)3-7-2-4/h1-3,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSGZMGPVYECOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376550 | |

| Record name | 5-aminopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3543-01-9 | |

| Record name | 5-aminopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyridin-3-ol can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This biocatalytic method is advantageous due to its regioselectivity and efficiency .

Industrial Production Methods

Industrial production of this compound typically involves chemical synthesis routes. These methods may include the use of specific reagents and catalysts to achieve the desired functionalization of the pyridine ring. detailed industrial production methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyridin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The amino group can be reduced to form different derivatives.

Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various substituted pyridines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can have different functional groups replacing the hydroxyl or amino groups. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Aminopyridin-3-ol serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its unique structural properties enhance drug efficacy and bioavailability. For instance, derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study: Anti-Cancer Properties

Research has demonstrated that analogues of this compound exhibit anti-cancer properties by inhibiting angiogenesis—an essential process for tumor growth. A study highlighted the compound's ability to suppress 5-hydroxytryptamine-induced angiogenesis through specific signaling pathways, indicating its potential as a novel anti-cancer agent .

Agricultural Chemicals

Development of Agrochemicals

In agriculture, this compound is utilized in formulating effective herbicides and fungicides. Its incorporation into agrochemical products enhances crop yield and sustainability by providing better pest and disease resistance .

Case Study: Herbicide Efficacy

Research has shown that formulations containing this compound can significantly improve the efficacy of herbicides against resistant weed species, thus contributing to more sustainable farming practices.

Biochemical Research

Studying Enzyme Activity

This compound is leveraged in biochemical research to study enzyme activity and metabolic pathways. Its role in understanding biological processes aids researchers in elucidating disease mechanisms and developing therapeutic strategies .

Case Study: Metabolic Pathway Analysis

Investigations into the effects of this compound on specific metabolic pathways have provided insights into its role as a modulator of enzyme activity, which is critical for understanding various metabolic disorders.

Material Science

Advanced Material Development

this compound is incorporated into the development of advanced materials, including polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Polymer Coatings

Research has demonstrated that polymers modified with this compound show improved mechanical properties and resistance to degradation, which are vital for applications in protective coatings.

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, this compound is used as a reagent in chromatography and spectroscopy. It facilitates the detection and quantification of other compounds, proving essential for various analytical applications .

Case Study: Chromatographic Applications

Studies have indicated that using this compound as a derivatizing agent in chromatographic methods significantly enhances the sensitivity and specificity of detecting target analytes.

Summary Table of Applications

| Application Area | Key Uses | Notable Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Anti-cancer properties through angiogenesis inhibition |

| Agricultural Chemicals | Herbicides and fungicides | Improved efficacy against resistant weed species |

| Biochemical Research | Enzyme activity studies | Insights into metabolic pathways |

| Material Science | Advanced polymers and coatings | Enhanced mechanical properties in protective coatings |

| Analytical Chemistry | Reagent for chromatography/spectroscopy | Increased sensitivity in detecting target analytes |

Mechanism of Action

The mechanism of action of 5-Aminopyridin-3-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 5-aminopyridin-3-ol with structurally related pyridine derivatives:

Physicochemical Properties

- Solubility: this compound is polar due to its -OH and -NH₂ groups, enhancing solubility in polar solvents like water or ethanol. In contrast, 3-aminopyridine (lacking -OH) is less polar and more lipophilic .

- Stability: Derivatives like 3-amino-5-hydroxypyridine dihydrochloride (CAS: 1186663-39-7) exhibit improved stability in acidic environments due to salt formation, making them suitable for drug formulations .

Critical Analysis of Data Gaps

- Ecotoxicological Data: Limited information exists on the environmental impact of this compound, unlike 3-aminopyridine, which is classified as "slightly hazardous to water" (Water Hazard Class 1) .

- Long-Term Toxicity: No carcinogenic or mutagenic risks are reported for 2-aminopyridin-3-ol , but similar studies are absent for this compound.

Biological Activity

5-Aminopyridin-3-ol, a heterocyclic compound, has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes findings from various studies to provide an overview of its biological activity, including antimicrobial, antimalarial, and anticancer properties.

Chemical Structure and Properties

This compound (CHNO) features a pyridine ring with an amino group and a hydroxyl group, which contribute to its reactivity and interaction with biological targets. Its structural formula is represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its ability to inhibit enzymes involved in bacterial cell wall synthesis, suggesting potential as a lead compound for new antibiotics. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| 1-(5-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one | Salmonella typhi | 8 µg/mL |

Antimalarial Activity

In the realm of antimalarial research, derivatives of this compound have exhibited promising activity against Plasmodium species. Structure-activity relationship (SAR) studies demonstrated that certain compounds derived from this scaffold possess potent antiplasmodial effects in the low nanomolar range . Notably, some derivatives showed efficacy in both drug-resistant and sensitive strains of malaria.

Case Study: Efficacy in Animal Models

In vivo studies using Plasmodium berghei-infected mice revealed that specific derivatives of this compound completely cured the infection with a single oral dose, showcasing their potential as effective antimalarial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to angiogenesis inhibition. A derivative known as BJ-1108 demonstrated significant antiangiogenic activity by inhibiting serotonin-induced angiogenesis through modulation of the PI3K/Akt signaling pathway . This suggests that compounds based on the this compound structure could serve as molecularly targeted therapies in cancer treatment.

Table 2: Anticancer Activity of BJ-1108

| Assay Type | Result |

|---|---|

| Tumor Size Reduction (CAM assay) | Significant reduction observed |

| ROS Generation Inhibition | Suppressed significantly |

| PI3K/Akt Pathway Inhibition | Yes |

The biological activity of this compound is attributed to its ability to interact with various biological targets. For instance, it can modulate enzyme activities and receptor interactions critical for cellular functions. The unique structural features allow it to engage in specific molecular interactions that are essential for its therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.